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Compound of Interest

Compound Name: Rimonabant-d10 Hydrochloride

Cat. No.: B565285

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of Rimonabant-d10
Hydrochloride, a deuterated analog of the selective cannabinoid-1 (CB1) receptor
antagonist/inverse agonist, Rimonabant. It is primarily utilized as an internal standard for the
precise quantification of Rimonabant in various biological matrices using mass spectrometry.
This guide covers its core physicochemical properties, key quantitative data including receptor
binding affinities and pharmacokinetic parameters, its mechanism of action through the CB1
receptor signaling pathway, and detailed experimental protocols for its scientific application.

Core Physicochemical Properties

Rimonabant-d10 Hydrochloride is a stable, isotopically labeled form of Rimonabant
Hydrochloride. The strategic replacement of ten hydrogen atoms with deuterium provides a
distinct mass signature, making it an ideal internal standard for analytical studies.
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Property Value Citation

5-(4-Chlorophenyl)-1-(2,4-
) dichlorophenyl)-4-methyl-N-1-
Chemical Name o [1]
(piperidinyl-d10)-1H-pyrazole-

3-carboxamide Hydrochloride

CAS Number 1044909-61-6 [2][3]
Molecular Formula C22H11D10CI3N4O-HCI [1114]
Molecular Weight 510.31 g/mol [1112114]

Note on CAS Number: While 1044909-61-6 is the most frequently cited CAS number for the
hydrochloride salt, the unlabeled hydrochloride form is registered under 158681-13-1[1][5][6].
The free base deuterated form, Rimonabant-d10, is listed under CAS 929221-88-5.

Quantitative Data Summary

The following tables summarize key quantitative data for the non-deuterated form, Rimonabant,
which is essential for understanding the biological context in which the deuterated standard is

used.

Table 2.1: Receptor Binding Affinity and Selectivity

Rimonabant is a highly potent and selective antagonist for the CB1 receptor.

Parameter Receptor Value (nM) Citation
Binding Affinity (Ki) Cannabinoid CB1 1.8-5.6 [718]
Binding Affinity (Ki) Cannabinoid CB2 >1,000 [8]

Table 2.2: In Vivo Efficacy in Murine Models
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Agonist . EDso (mg/kg, L
Assay Endpoint . Citation
Challenged i.p.)

Prevention of
_ (+)-WIN 55,212- body
Hypothermia 0.28 [8]
2 temperature

decrease

Prevention of
o _ (+)-WIN 55,212- ] _
Antinociception ) increased tail- 1.62 [8]
flick latency

Table 2.3: Pharmacokinetic Profile of Rimonabant (Oral

Administration)
Parameter Subject Value Citation

Time to Max Plasma

Healthy Subjects ~2 hours [9]

Conc. (Tmax)
Terminal Half-Life (t1/

) Healthy, Non-obese 6 - 9 days [9]
2

Terminal Half-Life (t1/ ]

) Obese Subjects 16 days [9]
2

Time to Steady State Non-obese Subjects 13 days [9]
Time to Steady State Obese Subjects 25 days [9]

Mechanism of Action and Signaling Pathway

Rimonabant functions as an antagonist and inverse agonist at the CB1 receptor, a G-protein
coupled receptor (GPCR) predominantly expressed in the central nervous system and various
peripheral tissues. As a member of the Gi/Go family of GPCRs, CB1 receptor activation by an
agonist (like an endocannabinoid) initiates several downstream signaling cascades.
Rimonabant blocks these actions and can independently suppress the receptor's basal activity.

The primary signaling pathway involves:

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.caymanchem.com/product/9001821/rimonabant-d10
https://www.caymanchem.com/product/9001821/rimonabant-d10
https://www.ahajournals.org/doi/10.1161/circulationaha.105.596130
https://www.ahajournals.org/doi/10.1161/circulationaha.105.596130
https://www.ahajournals.org/doi/10.1161/circulationaha.105.596130
https://www.ahajournals.org/doi/10.1161/circulationaha.105.596130
https://www.ahajournals.org/doi/10.1161/circulationaha.105.596130
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

G-Protein Modulation: Agonist binding to the CB1 receptor activates the associated Gi/Go
protein. Rimonabant prevents this activation.

Adenylyl Cyclase Inhibition: The activated Gai subunit inhibits adenylyl cyclase, leading to
decreased intracellular cyclic AMP (cCAMP) levels and reduced protein kinase A (PKA)
activity. Rimonabant blocks this inhibition.[2][3]

lon Channel Regulation: The Gy subunit directly modulates ion channels, leading to the
inhibition of voltage-gated N- and P/Q-type calcium (Ca2*) channels and the activation of G-
protein-coupled inwardly rectifying potassium (GIRK) channels. This results in reduced
neurotransmitter release. Rimonabant prevents these effects.[3][10]

MAPK Pathway: The CB1 receptor can also signal through the mitogen-activated protein
kinase (MAPK) cascade, influencing cell growth and survival.[2]
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CB1 Receptor Signaling Pathway and Rimonabant's Antagonistic Action.
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Experimental Protocols

Detailed methodologies are crucial for the accurate application and interpretation of results
using Rimonabant-d10 Hydrochloride. The following protocols are based on established
assays for CB1 receptor antagonists.

Protocol 4.1: In Vitro Endothelial Tube Formation Assay

This assay assesses the effect of CB1 receptor blockade on angiogenesis.

o Objective: To determine if CB1 antagonism inhibits the formation of capillary-like structures
by endothelial cells in vitro.

e Materials:
o Human Umbilical Vein Endothelial Cells (HUVECS)
o Matrigel Basement Membrane Matrix
o 48-well cell culture plates
o M199 medium (or other suitable endothelial cell medium)
o Basic Fibroblast Growth Factor (bFGF)
o Rimonabant
o Vehicle control (e.g., DMSO)
o Inverted phase-contrast microscope with camera
o Methodology:

o Thaw Matrigel on ice overnight. Pipette 230 pL of cold Matrigel into each well of a pre-
chilled 48-well plate.

o Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.
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o Harvest HUVECs and resuspend in M199 medium. Pre-incubate the cells with the desired
concentration of Rimonabant (e.g., 0.3 uM) or vehicle for 30 minutes at 37°C.[6]

o Seed 1 x 10% cells in 250 pL of medium onto the surface of the solidified Matrigel.[6]

o Stimulate the cells with a pro-angiogenic factor, such as bFGF (10 ng/mL), to induce tube
formation.[6]

o Incubate the plate at 37°C in a humidified 5% CO:2 incubator for 6 hours.[6]

o Examine and photograph the formation of capillary-like tube networks using an inverted
microscope.

o Data Analysis: Quantify the extent of tube formation by measuring parameters such as total
tube length, number of junctions, or total network area using imaging software (e.g.,
ImageJ). Compare the results from Rimonabant-treated wells to vehicle-treated controls.

Protocol 4.2: CB1 Receptor Functional Assay
(Membrane Potential)

This assay measures the functional consequence of CB1 receptor activation and blockade by
monitoring changes in cell membrane potential.

o Objective: To quantify the efficacy of CB1 receptor ligands by measuring agonist-induced
hyperpolarization and its blockade by an antagonist.

o Materials:

o

AtT-20 cells stably expressing human CB1 receptors.

Fluorescence-based membrane potential-sensitive dye (e.g., FLIPR Membrane Potential
Assay Kit).

[¢]

[¢]

CB1 receptor agonist (e.g., CP55940).

Rimonabant.

o

o

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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o Fluorescence plate reader (e.g., FLIPR, FlexStation).

o Methodology:

o Plate the AtT-20-hCB1 cells in black-walled, clear-bottom 96- or 384-well plates and
culture overnight.

o Prepare the membrane potential dye according to the manufacturer's instructions and add
it to the cells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye
loading.

o To determine antagonist activity, pre-incubate the cells with various concentrations of
Rimonabant for a defined period before adding the agonist.

o Place the plate in the fluorescence reader and measure the baseline fluorescence.

o Add the CB1 agonist (e.g., CP55940) to the wells and immediately begin recording the
fluorescence change over time. The agonist will cause hyperpolarization, resulting in a
change in fluorescence.[11]

o Data Analysis: The change in fluorescence is proportional to the change in membrane
potential. Plot the agonist dose-response curve in the absence and presence of the
antagonist (Rimonabant). The rightward shift of the agonist curve caused by Rimonabant can
be used to calculate its antagonist affinity (pAz or Ke).
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Workflow for Key In Vitro Experimental Protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. researchgate.net [researchgate.net]
o 2. researchgate.net [researchgate.net]

o 3. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b565285?utm_src=pdf-body-img
https://www.benchchem.com/product/b565285?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Schematic-representation-of-some-of-the-CB1R-signaling-pathways-and-associated-proteins_fig1_368988576
https://www.researchgate.net/figure/CB1-activity-and-involvement-in-cellular-pathways-Simplified-diagram-of-cannabinoid_fig5_370885583
https://www.researchgate.net/figure/Fig-1-Schematic-summary-of-CB1-receptor-signaling-CB1-receptors-are-7-transmembrane_fig1_5763372
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nim.nih.gov]
. scbt.com [scbt.com]

. ashpublications.org [ashpublications.org]

. Rimonabant-d10 hydrochloride | CAS#:1044909-61-6 | Chemsrc [chemsrc.com]

. caymanchem.com [caymanchem.com]

°
© (0] ~ [o2] ol H

. ahajournals.org [ahajournals.org]
e 10. researchgate.net [researchgate.net]

e 11. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors -
PubMed [pubmed.nchbi.nlm.nih.gov]
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Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b565285#rimonabant-d10-hydrochloride-cas-number-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5436336/
https://www.scbt.com/p/rimonabant-d10-hydrochloride-158681-13-1-unlabeled
https://ashpublications.org/blood/article/117/20/5541/21227/Genetic-and-pharmacologic-inactivation-of
https://www.chemsrc.com/en/cas/1044909-61-6_1682382.html
https://www.caymanchem.com/product/9001821/rimonabant-d10
https://www.ahajournals.org/doi/10.1161/circulationaha.105.596130
https://www.researchgate.net/figure/Cannabinoid-CB1-receptor-structure-and-signaling-A-Structural-model-of-the-CB1_fig2_356705154
https://pubmed.ncbi.nlm.nih.gov/31412133/
https://pubmed.ncbi.nlm.nih.gov/31412133/
https://www.benchchem.com/product/b565285#rimonabant-d10-hydrochloride-cas-number-and-molecular-weight
https://www.benchchem.com/product/b565285#rimonabant-d10-hydrochloride-cas-number-and-molecular-weight
https://www.benchchem.com/product/b565285#rimonabant-d10-hydrochloride-cas-number-and-molecular-weight
https://www.benchchem.com/product/b565285#rimonabant-d10-hydrochloride-cas-number-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b565285?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

